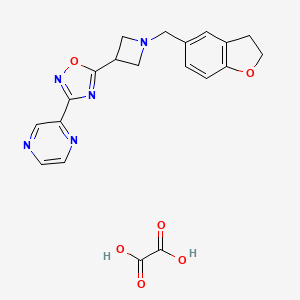

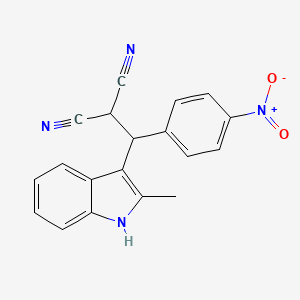

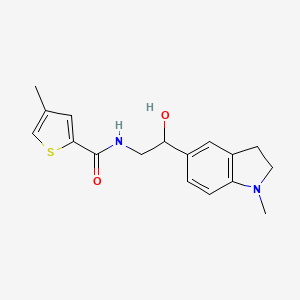

![molecular formula C16H15FN2O2S B2544411 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 298193-44-9](/img/structure/B2544411.png)

2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The presence of a fluorobenzamido group suggests that the compound could have specific interactions with biological targets, possibly leading to antiallergic, antimicrobial, or other therapeutic effects.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in several studies. For instance, a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are structurally related to the compound , involves a Gewald three-component reaction followed by dehydrogenation in benzonitrile under an air atmosphere . Another study describes the aromatization of similar compounds in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives has been extensively studied. For example, the conformation of the fused six-membered ring in these compounds often adopts a half-chair conformation, and in some cases, the ring is disordered over two sets of atomic sites . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and how it might interact with biological targets.

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, it can be functionalized to produce a range of derivatives with different substituents, which can significantly alter the compound's biological activity . The presence of the fluorobenzamido group in the compound of interest suggests that it could participate in specific chemical interactions, such as hydrogen bonding or halogen bonding, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a fluorine atom can increase the compound's lipophilicity, potentially improving its ability to cross biological membranes . Additionally, the compound's reactivity can be influenced by the presence of the amide group, which could participate in various chemical reactions or interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- A study focused on the synthesis and crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which has been characterized using X-ray diffraction. This could indicate potential applications in understanding molecular arrangements and interactions for similar compounds (Vasu et al., 2004).

Reactivity and Derivative Synthesis

- The compound's reactivity has been explored in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic derivatives. This highlights its role as a precursor in the synthesis of complex organic molecules (Mohareb et al., 2004).

Structural Characterization and Molecular Behavior

- Investigations into the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including different substituents on the benzamide ring, provide insights into the molecular conformations and modes of supramolecular aggregation. This could be relevant for understanding the structural behavior of similar compounds in different environments (Sagar et al., 2018).

Antimicrobial Activity

- The potential for antimicrobial applications has been indicated through the synthesis of biologically active, fused heterocyclic derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. This points towards the possibility of pharmaceutical applications in combating microbial infections (Wardakhan et al., 2005).

Fluorescence and Absorption Spectra

- A study on the absorption and fluorescence spectra of related carboxamides has implications for their use in photophysical applications, possibly in sensing or imaging technologies (Patil et al., 2011).

Adenosine Receptor Activity

- The compound has been evaluated for its role as an allosteric enhancer of the adenosine A1 receptor, suggesting potential in neuropharmacology or in the modulation of adenosine receptor-mediated physiological processes (Nikolakopoulos et al., 2006).

Eigenschaften

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-10-7-5-9(6-8-10)15(21)19-16-13(14(18)20)11-3-1-2-4-12(11)22-16/h5-8H,1-4H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZCBUAGFYYVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

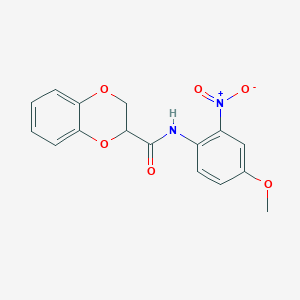

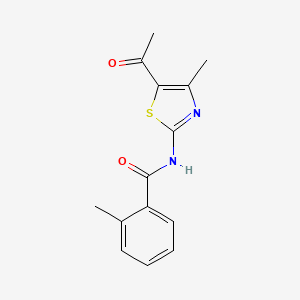

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)

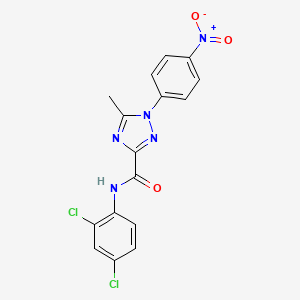

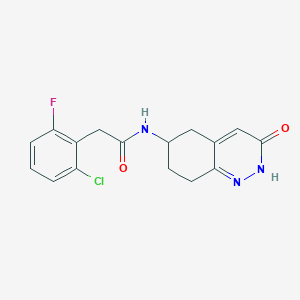

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)

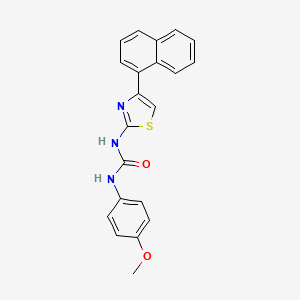

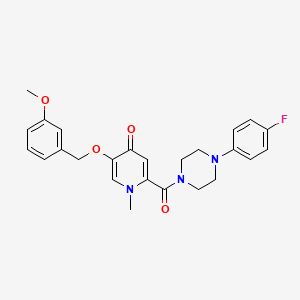

![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)

![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)